

The Environmental Persistence and Mobility of **cis**-Nonachlor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-Nonachlor

Cat. No.: B1202745

[Get Quote](#)

Introduction

cis-Nonachlor is an organochlorine pesticide and a significant component of the technical chlordane mixture, which was used extensively for termite control and agricultural applications. [1] Although the use of chlordane has been banned or severely restricted globally, **cis**-Nonachlor and its isomers persist in the environment due to their chemical stability and resistance to degradation.[2] As a persistent organic pollutant (POP), **cis**-Nonachlor is characterized by its potential for long-range environmental transport, bioaccumulation in organisms, and adverse effects on ecosystems and human health.[2] This guide provides a detailed overview of the environmental fate and transport of **cis**-Nonachlor, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its fundamental physicochemical properties. **cis**-Nonachlor is a hydrophobic compound with very low solubility in water and a high affinity for organic phases. These characteristics are central to its persistence and distribution in the environment. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **cis**-Nonachlor

Property	Value	Reference
Molecular Formula	$C_{10}H_5Cl_9$	[3]
Molecular Weight	444.22 g/mol	[1]
CAS Number	5103-73-1	[3]
Log Octanol/Water Partition Coefficient (log Kow)	5.2	[4]
Log10 of Water Solubility (mol/L)	-	[5]
Physical State	Solid	-

Environmental Fate and Transport

The movement, distribution, and persistence of **cis-Nonachlor** in the environment are governed by a complex interplay of partitioning, degradation, and transport processes.

Partitioning Behavior

Soil and Sediment: Due to its high hydrophobicity, indicated by a high octanol-water partition coefficient (log Kow), **cis-Nonachlor** strongly adsorbs to organic matter in soil and sediment.[\[6\]](#) This partitioning behavior is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value signifies that the chemical is likely to be immobile in soil, with a low potential for leaching into groundwater.[\[7\]](#) Instead, it will persist in the upper soil layers or become sequestered in aquatic sediments.

Water: **cis-Nonachlor**'s low water solubility and high log Kow mean that in aquatic environments, it will preferentially partition from the water column to suspended organic particles and bottom sediments.[\[8\]](#) Volatilization from water surfaces is a potential transport pathway, but this process is significantly slowed by its strong adsorption to suspended solids and sediment.[\[8\]](#) The estimated volatilization half-life from a model river is 2 days, but for a model pond, where adsorption is more significant, it extends to 220 years.[\[8\]](#)

Air: As a semi-volatile organic compound, **cis-Nonachlor** can undergo atmospheric transport. It can enter the atmosphere through volatilization from contaminated soil and water surfaces.

This mobility in the air allows for its long-range transport to remote regions, far from its original sources.^[9]

Degradation Processes

cis-Nonachlor is highly resistant to environmental degradation.

- Biodegradation: Microbial degradation is a very slow process. Studies on the anaerobic biodegradation of chlordane components in river sediments have shown that *cis*-chlordanne (a related compound) degrades more slowly than *trans*-chlordanne.^[10] Degradation rates are highly variable and depend on sediment properties and the presence of acclimated microbial communities.^{[10][11]} One study reported a degradation rate of 0.0% to 12.0% for *cis*-chlordanne over a 20-week anaerobic incubation.^[10]
- Photolysis: Photodegradation can occur when a chemical absorbs light, leading to its breakdown. While this can be a degradation pathway for some pollutants in the atmosphere and surface waters, specific data on the photolysis rates for **cis-Nonachlor** are limited.^[12]
- Metabolism: In biological systems, **cis-Nonachlor** can be metabolized. The primary metabolite found in organisms exposed to chlordane mixtures, including **cis-Nonachlor**, is oxychlordanne.^[13] Studies in rats have shown that after administration of **cis-Nonachlor**, both the parent compound and oxychlordanne accumulate in adipose tissue.^{[14][13]} The biological half-life of **cis-Nonachlor** in rat adipose tissue has been determined to be 9.7 days.

Bioaccumulation and Bioconcentration

The high lipophilicity of **cis-Nonachlor** drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation.^{[1][2]} This is a significant concern as it leads to the magnification of concentrations through the food web (biomagnification).

- Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water. An estimated BCF of 30,000 for nonachlor suggests a very high potential for bioconcentration in aquatic organisms.^[8]

Quantitative Environmental Data

The following table summarizes key quantitative data related to the environmental partitioning and persistence of **cis-Nonachlor**.

Table 2: Environmental Partitioning and Bioaccumulation Data for **cis-Nonachlor**

Parameter	Value	Environmental Compartment/Organism	Reference
Log Octanol/Water Partition Coefficient (log Kow)	5.2	-	[4]
Bioconcentration Factor (BCF) (estimated)	30,000	Aquatic Organisms	[8]
Biological Half-life	9.7 days	Rat Adipose Tissue	[8]
Volatilization Half-life (estimated)	2 days	Model River	[8]
Volatilization Half-life (estimated)	31 days	Model Lake	[8]
Volatilization Half-life (estimated)	220 years	Model Pond (attenuated by adsorption)	[8]
Anaerobic Biodegradation (of cis-chlordane)	0.0% - 12.0% degradation	River Sediment (20-week incubation)	[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data on the environmental fate of chemicals. Below are summaries of key experimental protocols.

1. Soil Adsorption Coefficient (Koc) Determination (OECD 106: Batch Equilibrium Method)

This method determines the adsorption of a chemical to soil.

- Principle: A solution of the test substance (**cis-Nonachlor**) of known concentration is equilibrated with a known amount of soil. The concentrations in the solution and/or the soil are measured after separation.
- Procedure:
 - Soil Preparation: Several soil types with varying organic carbon content are air-dried and sieved.
 - Test Solution: An aqueous solution of **cis-Nonachlor** (often ^{14}C -labeled for ease of detection) is prepared in a 0.01 M CaCl_2 solution (to maintain a constant ionic strength).
 - Equilibration: Soil samples are mixed with the test solution in centrifuge tubes. The tubes are agitated (shaken) in the dark at a constant temperature (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).[\[4\]](#)
 - Phase Separation: The soil suspension is separated from the aqueous phase by centrifugation.
 - Analysis: The concentration of **cis-Nonachlor** remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
 - Calculation: The soil-water distribution coefficient (K_d) is calculated. The K_{oc} is then derived by normalizing K_d to the fraction of organic carbon (foc) in the soil ($K_{oc} = K_d / foc$).[\[7\]](#)

2. Octanol-Water Partition Coefficient (K_{ow}) Determination (Slow-Stirring Method)

This method is suitable for very hydrophobic chemicals.

- Principle: The test chemical is partitioned between n-octanol and water at a constant temperature. The concentration in both phases is measured at equilibrium.
- Procedure:

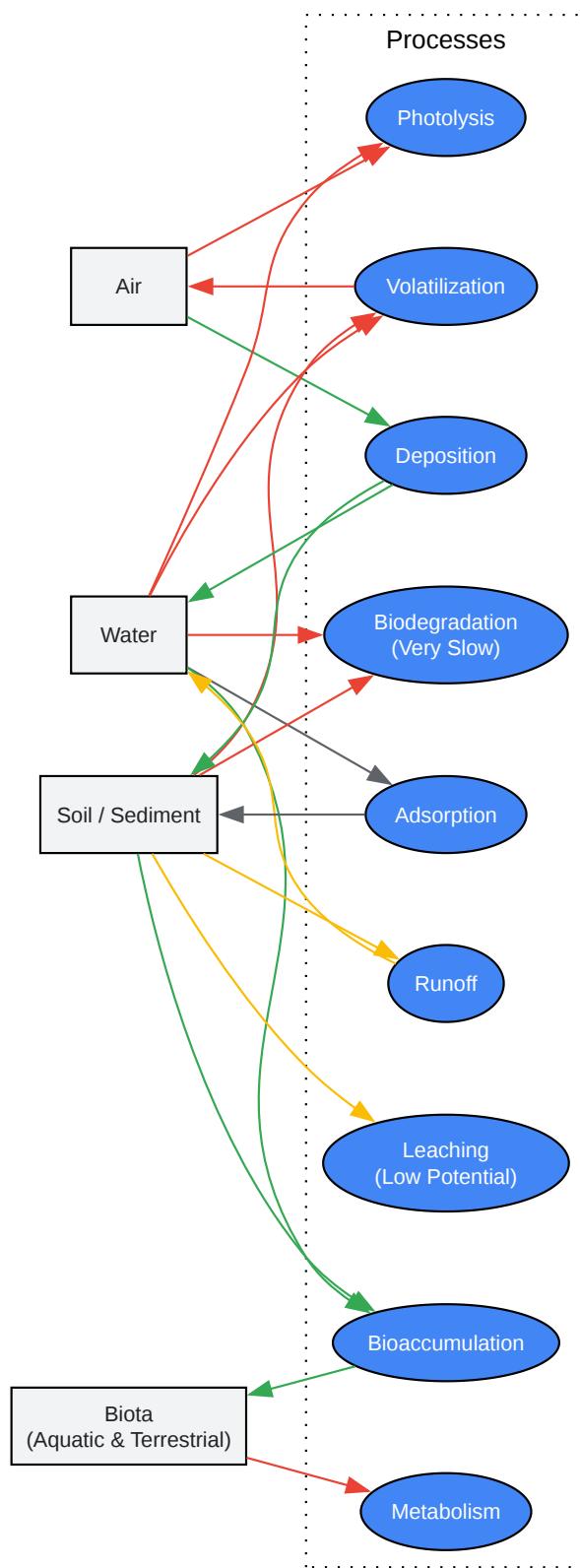
- Preparation: High-purity n-octanol and water are placed in a jacketed glass vessel. The test substance is introduced, typically dissolved in octanol.
- Equilibration: The two phases are stirred slowly for an extended period (days to weeks for highly hydrophobic compounds) to allow equilibrium to be reached without forming an emulsion. The temperature is kept constant.
- Phase Separation: Stirring is stopped, and the phases are allowed to separate completely.
- Sampling: Aliquots are carefully taken from the center of each phase to avoid cross-contamination.
- Analysis: The concentration of **cis-Nonachlor** in each phase is determined using an appropriate analytical method (e.g., GC/MS).
- Calculation: Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. Anaerobic Sediment Biodegradation Study

This protocol assesses the potential for biodegradation in the absence of oxygen.[\[2\]](#)

- Principle: The test substance is incubated with anaerobic sediment, and its disappearance over time is monitored.
- Procedure:
 - Sediment Collection: Sediment is collected from a relevant river or lake and handled under anaerobic conditions.
 - Microcosm Setup: Serum bottles are prepared with sediment and overlying site water. The headspace is purged with an inert gas (e.g., nitrogen or an N₂/CO₂ mixture) to ensure anaerobic conditions.
 - Spiking: **cis-Nonachlor**, dissolved in a minimal amount of a carrier solvent, is added to the microcosms.

- Incubation: The bottles are sealed and incubated in the dark at a constant temperature (e.g., 20-30°C).[11]
- Sampling: At various time points, replicate bottles are sacrificed. The sediment and water are extracted separately.
- Analysis: The extracts are analyzed by a method like Gas Chromatography-Mass Spectrometry (GC/MS) to quantify the concentration of **cis-Nonachlor** and any potential metabolites.
- Data Analysis: The degradation rate and half-life are calculated from the disappearance curve of the parent compound.


4. Analytical Method for Environmental Samples (EPA Method 525.3)

This method is used for the determination of semi-volatile organic compounds in drinking water.
[13]

- Principle: The target analytes are extracted from the water sample, concentrated, and then analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).
- Procedure:
 - Extraction: A water sample is passed through a solid-phase extraction (SPE) cartridge containing a sorbent that retains the organic compounds.
 - Elution: The trapped compounds are eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate and methylene chloride).
 - Concentration: The eluate is concentrated to a small volume (e.g., 1 mL).
 - GC/MS Analysis: An aliquot of the concentrated extract is injected into a gas chromatograph. The compounds are separated on a capillary column and detected by a mass spectrometer. Identification is based on retention time and the mass spectrum of the compound. Quantification is achieved by comparing the response to that of known standards.[13]

Visualization of Environmental Pathways

The following diagram illustrates the key environmental fate and transport processes for **cis-Nonachlor**.

[Click to download full resolution via product page](#)

Caption: Environmental fate and transport pathways of **cis-Nonachlor**.

Conclusion

cis-Nonachlor is a highly persistent and bioaccumulative environmental contaminant. Its physicochemical properties—low water solubility, high lipophilicity, and semi-volatility—dictate its environmental behavior. It strongly partitions to soil, sediment, and biota, making it largely immobile in soil but prone to bioaccumulation and biomagnification. Its resistance to degradation processes results in long environmental residence times. The potential for long-range atmospheric transport allows for its distribution to global ecosystems, including remote areas. Understanding these fate and transport processes is critical for assessing the long-term risks associated with this legacy pesticide and for developing strategies for monitoring and managing contaminated sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]
- 2. dioxin20xx.org [dioxin20xx.org]
- 3. Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]
- 8. researchgate.net [researchgate.net]
- 9. Anaerobic biodegradation of organochlorine pesticides in contaminated soil - significance of temperature and availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. rsc.org [rsc.org]
- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Environmental Persistence and Mobility of cis-Nonachlor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202745#cis-nonachlor-environmental-fate-and-transport>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com